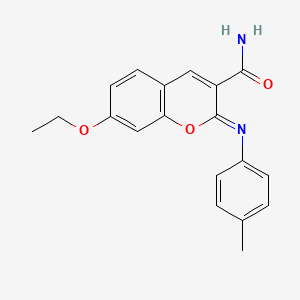
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes an amino group, a hydroxyl group, and a tetrahydroisoquinoline moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through reductive amination and subsequent hydroxylation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring in the tetrahydroisoquinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor ligand.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
- 1-(methylamino)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
Uniqueness
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct biological activity and potential therapeutic applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPTTOPZZOIBU-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(Thieno[3,2-b]pyridin-6-ylmethyl)acrylamide](/img/structure/B2621838.png)


![N-[[5-(Trifluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2621842.png)
![1H-Pyrazol-5-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2621843.png)


![Tert-butyl 4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2621847.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2621850.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)
![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)
![3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2621859.png)
